Rilematovir Rilematovir Rilematovir is under investigation in clinical trial NCT04056611 (Effects of JNJ-53718678 in Adult and Adolescent Participants Who Had a Hematopoietic Stem Cell Transplantation and Who Are Infected With Respiratory Syncytial Virus (RSV)).
Rilematovir is an orally available inhibitor of human respiratory syncytial virus (RSV) fusion protein (F protein), with potential antiviral activity. Upon oral administration, rilematovir specifically targets and binds to F protein on the viral surface, which inhibits RSV F protein-mediated fusion with the host cell membrane and prevents viral entry. This blocks RSV replication, reduces viral load, and decreases the severity of the disease. RSV F protein, a viral surface glycoprotein, plays a key role in RSV fusion with and entry into target cells.
Brand Name: Vulcanchem
CAS No.: 1383450-81-4
VCID: VC0531339
InChI: InChI=1S/C21H20ClF3N4O3S/c1-33(31,32)8-2-7-27-16(10-14-9-15(22)3-4-17(14)27)12-28-19-11-26-6-5-18(19)29(20(28)30)13-21(23,24)25/h3-6,9-11H,2,7-8,12-13H2,1H3
SMILES: CS(=O)(=O)CCCN1C2=C(C=C(C=C2)Cl)C=C1CN3C4=C(C=CN=C4)N(C3=O)CC(F)(F)F
Molecular Formula: C21H20ClF3N4O3S
Molecular Weight: 500.9 g/mol

Rilematovir

CAS No.: 1383450-81-4

Cat. No.: VC0531339

Molecular Formula: C21H20ClF3N4O3S

Molecular Weight: 500.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Rilematovir - 1383450-81-4

Specification

CAS No. 1383450-81-4
Molecular Formula C21H20ClF3N4O3S
Molecular Weight 500.9 g/mol
IUPAC Name 3-[[5-chloro-1-(3-methylsulfonylpropyl)indol-2-yl]methyl]-1-(2,2,2-trifluoroethyl)imidazo[4,5-c]pyridin-2-one
Standard InChI InChI=1S/C21H20ClF3N4O3S/c1-33(31,32)8-2-7-27-16(10-14-9-15(22)3-4-17(14)27)12-28-19-11-26-6-5-18(19)29(20(28)30)13-21(23,24)25/h3-6,9-11H,2,7-8,12-13H2,1H3
Standard InChI Key GTQTUABHRCWVLL-UHFFFAOYSA-N
SMILES CS(=O)(=O)CCCN1C2=C(C=C(C=C2)Cl)C=C1CN3C4=C(C=CN=C4)N(C3=O)CC(F)(F)F
Canonical SMILES CS(=O)(=O)CCCN1C2=C(C=C(C=C2)Cl)C=C1CN3C4=C(C=CN=C4)N(C3=O)CC(F)(F)F
Appearance Solid powder

Introduction

Chemical Identity and Properties

Rilematovir is a small molecule antiviral agent with specific activity against respiratory syncytial virus. It belongs to the indole chemical class and functions as an RSV fusion inhibitor.

Basic Identification

Rilematovir, also known by its investigational code JNJ-53718678 or simply JNJ-678, is characterized by specific chemical identifiers that distinguish it from other pharmaceutical compounds .

Chemical Structure and Properties

Rilematovir possesses a defined chemical structure with the following properties:

PropertyValue
Chemical FormulaC21H20ClF3N4O3S
IUPAC Name3-{[5-chloro-1-(3-methanesulfonylpropyl)-1H-indol-2-yl]methyl}-1-(2,2,2-trifluoroethyl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
Molecular Weight (Average)500.92 g/mol
Molecular Weight (Monoisotopic)500.0896739 g/mol
CAS Number1383450-81-4
InChI KeyGTQTUABHRCWVLL-UHFFFAOYSA-N

The structural composition includes key functional groups that contribute to its specific binding affinity for the RSV fusion protein .

Mechanism of Action

Molecular Target

Rilematovir specifically targets the fusion glycoprotein F0 of the respiratory syncytial virus. This protein plays a critical role in viral entry, making it an ideal therapeutic target .

Inhibition Process

The compound functions as a potent inhibitor of the RSV fusion process through a well-defined mechanism:

This targeted approach represents an advantage over broader antiviral strategies by specifically disrupting a critical step in the RSV lifecycle without interfering with normal cellular processes.

Clinical Development

Current Status

Rilematovir has progressed through various stages of clinical development, reaching Phase III trials across its investigational indications. It is being evaluated for effectiveness in treating RSV infections in different patient populations .

Clinical Trials Overview

Several clinical trials have been conducted or are ongoing to evaluate rilematovir:

Trial IdentifierPhasePopulationDosagePrimary Objectives
NCT04056611N/AAdult and adolescent participants who had hematopoietic stem cell transplantation and are infected with RSVNot specifiedEffects of rilematovir in transplant patients with RSV
NCT049783372bAdult outpatients (18-85 years) at high risk for RSV-related disease progression with moderate RSV disease250 mg twice daily for 7 daysTime to resolution of RSV lower respiratory tract disease symptoms
CROCuSIIChildren aged ≥28 days and ≤3 yearsLow or high dose (specific values not provided)Antiviral activity, clinical outcomes, safety, and tolerability

These trials represent a comprehensive approach to establishing rilematovir's efficacy and safety profile across different age groups and disease contexts .

Clinical Research Findings

Antiviral Efficacy

A Phase 2a randomized, double-blind, placebo-controlled study demonstrated significant antiviral effects of rilematovir:

These results indicate rilematovir's ability to directly impact viral replication and clearance, which represents the primary mechanism by which it provides clinical benefit.

Patient Assessment Methodologies

Viral Load Measurement

Clinical trials employed specific methodologies to assess rilematovir's antiviral effects:

  • RSV viral load was measured in bilateral nasal mid-turbinate swab samples

  • Quantitative reverse transcription polymerase chain reaction (qRT-PCR) assay was used for viral quantification

  • Key measurements included:

    • RSV viral load area under the curve from baseline through different timepoints (Day 3, Day 5, Day 8)

    • Change from baseline over time in RSV viral load

    • Proportion of participants with undetectable RSV viral load at various timepoints

Symptom Assessment

Patient-reported outcomes were central to evaluating rilematovir's clinical effects:

  • Respiratory Infection Intensity and Impact Questionnaire (RiiQ) Symptom Scale was used to assess symptoms

  • The RiiQ measured key RSV symptoms including:

    • Lower respiratory tract disease symptoms (cough, shortness of breath, wheezing, coughing up phlegm/sputum)

    • Upper respiratory tract disease symptoms (sore throat, nasal congestion)

    • Systemic symptoms (feeling feverish, fatigue)

  • Patient Global Impression of Change (PGI-C) Scale was also utilized

  • Health-Related Quality of Life was assessed using EQ-5D-5L and RiiQ Impact Scales

These assessment methodologies provided comprehensive evaluation of both objective viral parameters and subjective symptom experiences.

Special Populations and Research Focuses

High-Risk Populations

Clinical investigations have specifically targeted high-risk populations who might benefit most from effective RSV therapeutics:

  • Adult outpatients at high risk for RSV-related disease progression

  • Patients who had undergone hematopoietic stem cell transplantation

  • Pediatric populations (children aged ≥28 days and ≤3 years)

The focus on these vulnerable populations highlights the clinical need for effective treatments in groups where RSV can cause significant morbidity and mortality.

Resistance Monitoring

An important component of rilematovir's clinical evaluation involves monitoring for potential resistance development:

  • Post-baseline sequence changes in the RSV F gene are being evaluated

  • This surveillance is crucial for understanding potential limitations to the drug's long-term utility and effectiveness

Future Perspectives

Ongoing Research Needs

Despite promising results, several knowledge gaps remain that warrant further investigation:

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator